3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
Description
3-(Aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride is a chemical compound that consists of a mixture of diastereomers. This compound features an aminomethyl group (-CH2-NH2) attached to a cyclobutanol ring, which also contains a difluoromethyl group (-CHF2). The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
CAS No. |
2728195-38-6 |
|---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride typically involves multiple steps, starting with the formation of the cyclobutanol core. One common approach is to start with a cyclobutanone precursor, which undergoes a series of reactions to introduce the aminomethyl and difluoromethyl groups. The final step involves converting the free amine into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process is optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the cyclobutanol ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the difluoromethyl group.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the cyclobutanol ring can lead to the formation of cyclobutanone derivatives.
Reduction: Reduction of the difluoromethyl group can produce difluoromethanol derivatives.
Substitution: Substitution reactions can yield a variety of alkylated cyclobutanol derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied and the specific reactions taking place.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: This compound features an aminomethyl group attached to a pyridine ring.
3-(Aminomethyl)piperidine: This compound has an aminomethyl group attached to a piperidine ring.
Uniqueness: 3-(Aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride is unique due to its cyclobutanol core and the presence of both aminomethyl and difluoromethyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
